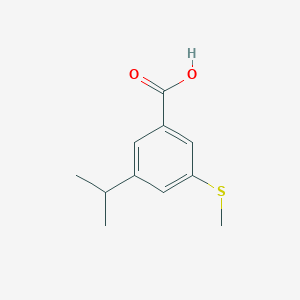
3-Isopropyl-5-(methylthio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-5-(methylthio)benzoic acid is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.3 g/mol . This compound is characterized by the presence of an isopropyl group and a methylthio group attached to a benzoic acid core. It is a solid at room temperature and is used in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 3-Isopropyl-5-(methylthio)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction. In this process, methyl 3,5-dimethoxybenzoate is mixed with a sulfuric acid solution, isopropanol, and chlorosulfonic acid to undergo alkylation, resulting in the formation of this compound . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-Isopropyl-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
3-Isopropyl-5-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-5-(methylthio)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
3-Isopropyl-5-(methylthio)benzoic acid can be compared with other similar compounds such as:
3-Isopropylbenzoic acid: Lacks the methylthio group, resulting in different chemical properties and reactivity.
5-Methylthio-2-nitrobenzoic acid: Contains a nitro group instead of an isopropyl group, leading to different applications and reactivity.
3-Isopropyl-4-methylbenzoic acid: The position of the methyl group differs, affecting its chemical behavior.
The uniqueness of this compound lies in its specific functional groups and their positions on the aromatic ring, which confer distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C11H14O2S |
|---|---|
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
3-methylsulfanyl-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C11H14O2S/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7H,1-3H3,(H,12,13) |
Clé InChI |
QNQIFBNGHWFDEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)SC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-oxo-3-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid](/img/structure/B14026618.png)
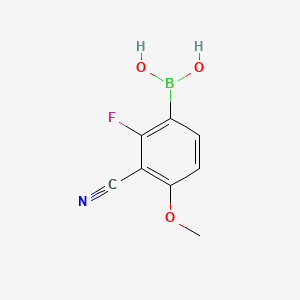


![N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)cyclohex-3-en-1-yl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide-rel](/img/structure/B14026644.png)

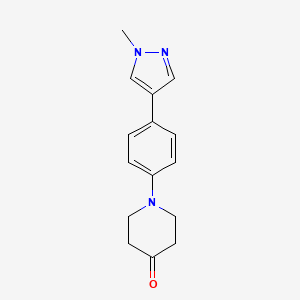
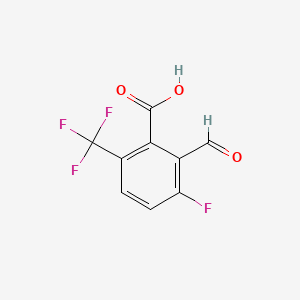
![[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)


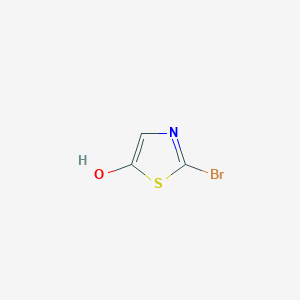

![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
